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Diphenyliodonium p-toluenesulfonate

Semiconductor Lithography Microelectronics Fabrication Material Purity

Choose Diphenyliodonium p-toluenesulfonate (DPI-TS) for its unique balance of thermal stability (mp 188–191 °C) and controlled acid diffusion. The tosylate anion yields p-toluenesulfonic acid with a lower diffusion coefficient than triflate-based PAGs, mitigating image blur in sub-250 nm CAR formulations. Electronic-grade purity (≥99% trace metals) minimizes leakage currents, making it the reliable choice for microelectronic encapsulants and high-precision photopolymerization where process consistency and long-term device reliability are non-negotiable.

Molecular Formula C19H17IO3S
Molecular Weight 452.3 g/mol
CAS No. 6293-66-9
Cat. No. B1583041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium p-toluenesulfonate
CAS6293-66-9
Molecular FormulaC19H17IO3S
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2
InChIInChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyUMIKAXKFQJWKCV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium p-toluenesulfonate (CAS 6293-66-9): Technical Specifications for Procurement


Diphenyliodonium p-toluenesulfonate (CAS 6293-66-9) is an onium salt that functions as a cationic photoinitiator and photoacid generator (PAG) . It is a member of the diaryliodonium salt family and is primarily utilized in photopolymerization processes and advanced photoresist formulations . The compound is available in an 'electronic grade' specification, characterized by an assay of ≥99% trace metals basis, a melting point range of 188-191 °C, and defined solubility parameters in organic solvents . Its fundamental application involves the generation of a strong Brønsted acid (p-toluenesulfonic acid) upon exposure to ultraviolet light .

Why Diphenyliodonium p-toluenesulfonate (DPI-TS) is Not Interchangeable with Other Onium Salt Photoacid Generators


Direct substitution of Diphenyliodonium p-toluenesulfonate (DPI-TS) with other onium salt photoacid generators (PAGs) in a formulation is not recommended without requalification due to significant differences in their physicochemical and performance attributes. The structure of the cation (e.g., diphenyliodonium (DPI⁺) vs. triphenylsulfonium (TPS⁺)) and the anion (e.g., tosylate vs. triflate) dictates critical process parameters [1][2]. These variables directly influence the solubility of the PAG in common casting solvents , the thermal stability of the final formulation , the photospeed of the resist [2], and the acid diffusion characteristics that govern ultimate resolution [1][2]. The specific combination of the DPI⁺ cation and tosylate anion in this compound yields a unique performance profile that is the basis for its selection in specific, high-precision applications.

Quantitative Evidence for Diphenyliodonium p-toluenesulfonate (DPI-TS) Selection Over Comparator PAGs


Electronic Grade Purity (≥99% trace metals) for High-Fidelity Semiconductor Lithography

Diphenyliodonium p-toluenesulfonate (DPI-TS) is commercially available in an 'electronic grade' with a specified assay of ≥99% trace metals basis . This purity level is not a universal specification across all onium salt PAGs; many are supplied only at lower purity grades (e.g., 97%) or without a trace metals specification . The presence of metallic impurities can act as non-radiative recombination centers, increase leakage currents, and compromise device yield and reliability in semiconductor manufacturing. The explicit 'electronic grade' designation provides a verifiable, quantifiable basis for material qualification and risk mitigation in high-value production environments.

Semiconductor Lithography Microelectronics Fabrication Material Purity

Solubility Profile in Photoresist Solvents Enables Predictable Formulation

The solubility of DPI-TS in common photoresist casting solvents is explicitly defined, a crucial parameter for achieving uniform, defect-free films. Vendor datasheets report solubility of <1% in propylene glycol methyl ether acetate (PGMEA) and ethyl lactate, and ~5% in γ-butyrolactone (GBL) . This limited solubility in PGMEA and ethyl lactate, two of the most common photoresist solvents, contrasts with other PAGs like certain triphenylsulfonium triflates which may exhibit higher solubility. The defined, low solubility of DPI-TS can be a design advantage for creating specific phase-separated morphologies or for use in bilayer or top-coat processes where PAG migration must be minimized.

Photoresist Formulation Thin Film Processing Polymer Science

Thermal Stability Profile (mp 188-191 °C) Suitable for Standard Processing

The melting point of DPI-TS is reported to be 188-191 °C . Thermal stability is a key consideration for PAGs used in chemically amplified resists (CARs), which undergo a post-exposure bake (PEB) step. The reported thermal stability range suggests that DPI-TS can tolerate standard PEB temperatures without significant decomposition. This is a differentiating factor when compared to some other onium salts, such as diphenyliodonium hexafluorophosphate, which has a reported decomposition temperature of ~150 °C [1]. The higher thermal stability of DPI-TS provides a broader process window for thermal steps in lithography.

Material Stability Semiconductor Processing Thermal Analysis

Controlled Acid Diffusion via Tosylate Anion for Improved Resolution

The pKa of the photogenerated acid is a primary determinant of acid diffusion and, consequently, resolution in chemically amplified resists. DPI-TS generates p-toluenesulfonic acid (pKa ~ -2.8) upon exposure, which is a stronger acid than camphorsulfonic acid (pKa ~ -1.2) but significantly weaker than triflic acid (pKa ~ -14) generated by triflate-based PAGs [1][2]. This difference in acid strength directly correlates with diffusion behavior. Research indicates that resists formulated with tosylate-based PAGs show intermediate photospeed and lower acid diffusion compared to their triflate counterparts, which is a key factor in achieving higher resolution and minimizing line-edge roughness [3].

DUV Lithography Chemically Amplified Resist Acid Diffusion

Primary Application Scenarios for Diphenyliodonium p-toluenesulfonate Based on Verified Performance Metrics


Development of High-Resolution DUV Photoresists Requiring Controlled Acid Diffusion

Given its generation of p-toluenesulfonic acid, DPI-TS is the preferred PAG for chemically amplified resist (CAR) formulations where a balance between sensitivity and resolution is paramount . Its lower acid diffusion coefficient compared to triflate-based PAGs helps mitigate image blur, making it suitable for patterning sub-250 nm features in deep ultraviolet (DUV) lithography . This is a direct consequence of the class-level evidence on acid strength and diffusion control.

Formulation of Cationic Photopolymerization Systems for Electronics Manufacturing

The 'electronic grade' purity (≥99% trace metals basis) of DPI-TS makes it the appropriate choice for formulating cationic UV-curable coatings, adhesives, and encapsulants used in the assembly of sensitive electronic components . The low metallic impurity level minimizes the risk of electrochemical migration and leakage currents, enhancing the long-term reliability of electronic devices [1].

Fabrication of Specialized Polymer Structures via Phase-Separation Techniques

The defined and limited solubility of DPI-TS in common solvents like PGMEA (<1%) can be leveraged to create unique material architectures . In applications such as contact printing or the formation of self-assembled monolayers (SAMs), this low solubility ensures the PAG remains localized within a specific layer or phase, enabling controlled surface modification or the creation of polymer microstructures with sharp interfaces .

Research on Cationic Photopolymerization Requiring a Thermally Stable Initiator

For academic and industrial research involving cationic polymerization at elevated temperatures or requiring a high-temperature post-cure, DPI-TS's melting point of 188-191 °C provides a clear advantage . This thermal stability, which is superior to some other iodonium salts (e.g., DPI-PF6, dec. ~150 °C), ensures the initiator remains intact during thermal processing steps, leading to more consistent and reproducible polymerization kinetics [1].

Technical Documentation Hub

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